molecular formula C8H4BrNO2 B120047 5-Bromoisatin CAS No. 87-48-9

5-Bromoisatin

Cat. No. B120047
CAS RN: 87-48-9
M. Wt: 226.03 g/mol
InChI Key: MBVCESWADCIXJN-UHFFFAOYSA-N
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Description

5-Bromoisatin is a brominated derivative of isatin, a compound with a significant presence in academic research due to its diverse biological activities and potential applications in medicinal chemistry. While the provided data does not directly discuss 5-Bromoisatin, it does mention various brominated compounds and their syntheses, which can be related to the general class of brominated heterocyclic compounds like 5-Bromoisatin.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is a topic of interest in several studies. For instance, the synthesis of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions is described, which is relevant to the synthesis of brominated compounds like 5-Bromoisatin . Additionally, the synthesis of various 5-Bromoisatin derivatives is reported, indicating the versatility of 5-Bromoisatin as a starting material for creating a wide range of heterocyclic compounds with potential antibacterial activity .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and diverse. One study reports the crystal structure of a 5-bromonicotinic acid derivative, providing insights into the molecular configuration and intermolecular interactions, such as hydrogen bonding, which could be similar in 5-Bromoisatin derivatives . These structural analyses are crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Brominated heterocycles are known to participate in various chemical reactions. The data includes examples of brominated compounds undergoing cross-coupling reactions , which could be applicable to 5-Bromoisatin in synthesizing more complex molecules. Additionally, the synthesis of 5-Bromoisatin derivatives involves reactions with different reagents to produce compounds with potential antiviral and antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like 5-Bromoisatin are influenced by the presence of the bromine atom. These properties are essential for the compound's reactivity and biological activity. For example, the study on 6-Bromoisatin, a closely related compound, discusses its efficacy in inhibiting cancer cell proliferation and inducing apoptosis, as well as its physical properties confirmed by NMR spectroscopy . These findings can provide a basis for understanding the properties of 5-Bromoisatin.

Scientific Research Applications

Anticancer Properties

5-Bromoisatin, predominantly found in marine molluscs, has demonstrated potential anticancer properties. A study by Esmaeelian et al. (2013) identified 6-bromoisatin, a close derivative, as effective in inhibiting colon cancer cell proliferation and inducing apoptosis, thus preventing early-stage tumor formation in a colorectal cancer rodent model. The compound enhanced apoptotic index and reduced cell proliferation in the distal colon without significant side effects (Esmaeelian et al., 2013). Similarly, Benkendorff et al. (2012) found that tyrindoleninone and 6-bromoisatin from Dicathais orbita selectively induced apoptosis in female reproductive cancer cells but not in primary-derived human reproductive granulosa cells, indicating their potential for treating female reproductive cancers (Benkendorff et al., 2012).

Inhibition of Inflammation

Research by Ahmad et al. (2017) highlighted the anti-inflammatory properties of 6-bromoisatin. In their study, both 6-bromoisatin and extracts from the Muricidae mollusc showed effectiveness in reducing lipopolysaccharide-induced acute lung inflammation in a mouse model. This suggests its potential for development as a natural therapeutic agent for inflammation (Ahmad et al., 2017).

Applications in Drug Synthesis and Antibacterial Activity

Chemchem et al. (2020) explored the synthesis of isatin Schiff bases, including 5-bromoisatin, using green chemistry methods. These compounds exhibited antibacterial activity against various bacterial strains, suggesting their utility in the development of new antibacterial agents. The study also conducted a quantitative structure-activity relationship (QSAR) analysis to rationalize the antibacterial activity of these synthesized compounds (Chemchem et al., 2020).

Safety And Hazards

5-Bromoisatin is classified as causing skin irritation and serious eye damage. It may also cause respiratory irritation . The safety measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVCESWADCIXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236037
Record name 5-Bromoisatin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisatin

CAS RN

87-48-9
Record name 5-Bromoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoisatin
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Record name 5-Bromoisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4980
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Record name 5-Bromoisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoindoline-2,3-dione
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a hot solution of conc. H2SO4 (48 mL) at 60° C. was added portion wise (N-(4-bromo-phenyl)-2-hydroxyimino-acetamide (12 g, 41.1 mmol). After completion of the addition, the temperature was increased to 80° C. and maintained for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice and the resulting precipitate was filtered, washed with water (2-3 times) and dried to obtain the title compound as brick red solid (10 g, 89%).
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Name
N-(4-bromo-phenyl)-2-hydroxyimino-acetamide
Quantity
12 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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